molecular formula C9H8F3NO3 B1319063 Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate CAS No. 194673-13-7

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

Cat. No. B1319063
CAS RN: 194673-13-7
M. Wt: 235.16 g/mol
InChI Key: BJUODISIAKOSHO-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (ETFC) is a synthetic compound that has been used in a number of scientific research applications. It is a trifluoromethylated derivative of the naturally occurring dihydropyridine and is characterized by its high solubility, low volatility and high stability in a variety of aqueous and non-aqueous solutions. ETFC has a number of properties that make it an attractive candidate for use in a variety of scientific research applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is a significant compound in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of pyrano[4,3-b]pyrans and pyridine derivatives. This is evidenced by a study that developed a one-pot synthesis of trifluoromethylated pyrano[4,3-b]pyrans using related compounds, demonstrating the compound's utility in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).

Organic Chemistry and Catalysis

The compound has applications in organic chemistry, particularly in reactions involving condensation and catalysis. A study that synthesized various pyridine carboxylates, including derivatives of the compound , showed its versatility in organic synthesis (Usachev, Bizenkov, & Sosnovskikh, 2007). Additionally, its use in reactions involving aminomethinylation further highlights its role in synthesizing complex organic molecules (Balogh, Hermecz, Simon, & Pusztay, 2009).

Pharmaceutical and Medicinal Chemistry

Structural and Crystallographic Studies

In crystallography, the compound's structural characteristics have been studied. For example, a crystallographic study explored its solid-state conformation, which can be crucial for understanding its interactions in various chemical processes (Orsini, Benetollo, Bombieri, & Mosti, 1990).

properties

IUPAC Name

ethyl 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUODISIAKOSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593228
Record name Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194673-13-7
Record name Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1,4,5,6-tetrahydro-6-oxo-2-(trifluoromethyl)-3-pyridinecarboxylic acid ethyl ester (136.15 g, 0.57 mol) in tetrachloromethane (450 mL) was added N-bromosuccinimide (113 g, 0.60 mol). The temperature was slowly raised with stirring to 70° C. and reflux temperature was maintained for 20 h. The mixture was cooled and extracted with water (1000 mL) and dichlormethane (1000 mL). The water phase was extracted twice more with dichloromethane (2×500 mL) and the dichloromethane phases washed with water (2×1000 mL) and dried with MgSO4. Removal of the solvents yielded the title compound (153.4 g), which was used without further purification in the next reaction.
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two

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